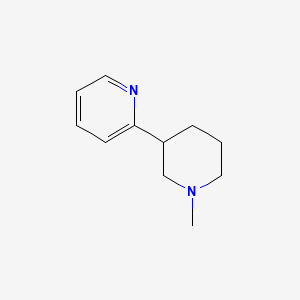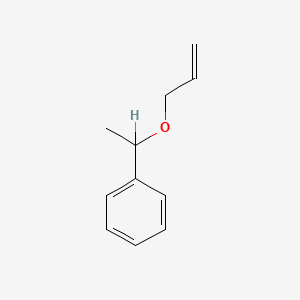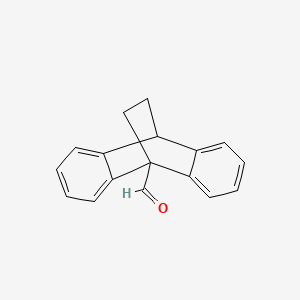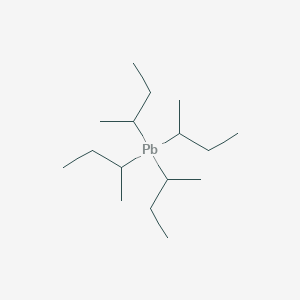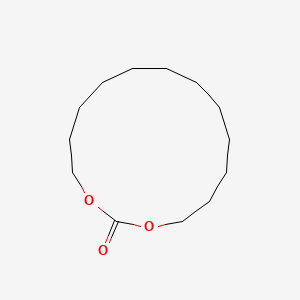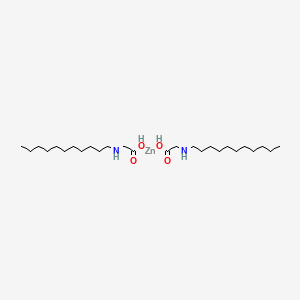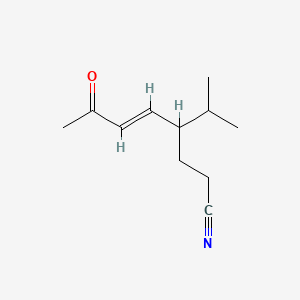
1,4-Dihydroxy-9(10H)-acridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydroxy-9(10H)-acridinone is an organic compound that belongs to the class of acridinones It is characterized by the presence of two hydroxyl groups at the 1 and 4 positions and a ketone group at the 9 position on the acridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dihydroxy-9(10H)-acridinone can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1,4-dihydroxyanthraquinone with ammonia or amines can lead to the formation of this compound. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dihydroxy-9(10H)-acridinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1,4-Dihydroxy-9(10H)-acridinone has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various acridine derivatives.
Biology: Studied for its interactions with biological molecules such as DNA and proteins.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 1,4-dihydroxy-9(10H)-acridinone involves its ability to interact with biological molecules. It can intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. The compound’s hydroxyl groups and ketone group play a crucial role in these interactions, allowing it to form stable complexes with DNA and proteins.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dihydroxy-9,10-anthraquinone: Similar structure but lacks the acridine ring.
9,10-Anthraquinone: Lacks the hydroxyl groups present in 1,4-dihydroxy-9(10H)-acridinone.
Acridine: Lacks the hydroxyl and ketone groups.
Uniqueness
This compound is unique due to the presence of both hydroxyl groups and a ketone group on the acridine ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with biological molecules in a specific manner, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
96460-79-6 |
|---|---|
Fórmula molecular |
C13H9NO3 |
Peso molecular |
227.21 g/mol |
Nombre IUPAC |
1,4-dihydroxy-10H-acridin-9-one |
InChI |
InChI=1S/C13H9NO3/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14-12/h1-6,15-16H,(H,14,17) |
Clave InChI |
JELGJYKLOMUUTO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3N2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


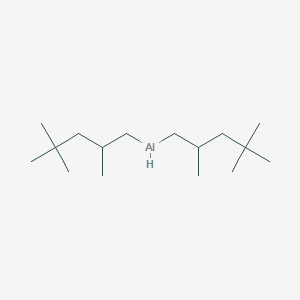
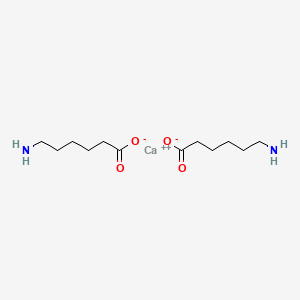
![2-[(3S)-3-methylpentoxy]carbonylbenzoic acid](/img/structure/B12646291.png)
